3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid
Overview
Description
3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H7Cl3O3. It is a derivative of benzoic acid, characterized by the presence of chlorine and dichlorophenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 2,3-dichlorophenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and real-time monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)phenoxybenzoic acid
- 3-Chloro-4-(2,4-dichlorophenoxy)benzoic acid
- 3-Chloro-4-(2,5-dichlorophenoxy)benzoic acid
Uniqueness
3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-chloro-4-(2,3-dichlorophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O3/c14-8-2-1-3-11(12(8)16)19-10-5-4-7(13(17)18)6-9(10)15/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFBPXSORBZBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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